molecular formula C16H13N3O2 B402642 4-methyl-N-(3-nitrophenyl)quinolin-2-amine

4-methyl-N-(3-nitrophenyl)quinolin-2-amine

Cat. No.: B402642
M. Wt: 279.29g/mol
InChI Key: ZKLXUMBNBORXHQ-UHFFFAOYSA-N
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Description

4-methyl-N-(3-nitrophenyl)quinolin-2-amine is an organic compound with the molecular formula C16H13N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a nitroaniline group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-nitrophenyl)quinolin-2-amine typically involves the reaction of 3-nitroaniline with 4-methylquinoline. One common method is the Meyer-Schuster rearrangement, which involves the reaction of 2-aminoaryl ketones with phenylacetylenes in the presence of a catalytic amount of zinc trifluoromethanesulfonate in an ionic liquid . This method is eco-friendly and allows for the efficient synthesis of 2,4-disubstituted quinolines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-nitrophenyl)quinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: The major product is typically the corresponding nitroso or amino derivative.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The major products depend on the nucleophile used but can include various substituted quinoline derivatives.

Scientific Research Applications

4-methyl-N-(3-nitrophenyl)quinolin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-nitrophenyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The nitroaniline group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(3-nitrophenyl)quinolin-2-amine is unique due to the presence of both a nitroaniline group and a quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29g/mol

IUPAC Name

4-methyl-N-(3-nitrophenyl)quinolin-2-amine

InChI

InChI=1S/C16H13N3O2/c1-11-9-16(18-15-8-3-2-7-14(11)15)17-12-5-4-6-13(10-12)19(20)21/h2-10H,1H3,(H,17,18)

InChI Key

ZKLXUMBNBORXHQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC=CC=C12)NC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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